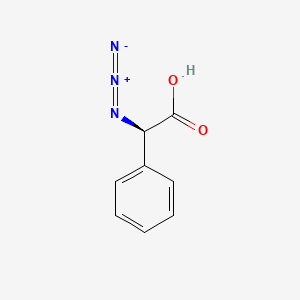

(R)-Azidophenylacetic acid

説明

(R)-Azidophenylacetic acid (CAS: 29125-25-5) is an enantiomerically pure chiral compound with the molecular formula C₈H₇N₃O₂. It features a phenyl group, an azido (-N₃) substituent, and an acetic acid backbone. This compound is structurally characterized by its α-azido group attached to the chiral carbon of phenylacetic acid, which confers unique reactivity and stereochemical properties .

特性

CAS番号 |

29125-25-5 |

|---|---|

分子式 |

C8H7N3O2 |

分子量 |

177.16 g/mol |

IUPAC名 |

(2R)-2-azido-2-phenylacetic acid |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)/t7-/m1/s1 |

InChIキー |

XUICXMXDTICQOZ-SSDOTTSWSA-N |

SMILES |

C1=CC=C(C=C1)C(C(=O)O)N=[N+]=[N-] |

異性体SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)N=[N+]=[N-] |

正規SMILES |

C1=CC=C(C=C1)C(C(=O)O)N=[N+]=[N-] |

他のCAS番号 |

29125-25-5 |

製品の起源 |

United States |

化学反応の分析

Staudinger-Vilarrasa Coupling

The Staudinger reaction facilitates the conversion of the azide group into a phosphazide intermediate, which reacts with carboxylic acids to form amides. For α-azido-phenylacetic acid derivatives, this reaction proceeds efficiently in toluene at room temperature:

Reaction Conditions

| Substrate | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| α-Azido-phenylacetic acid methyl ester | Triphenylphosphine resin + benzoic acid | Toluene | 2 | >95 |

This method enables resin-bound amidation, bypassing traditional solid-phase peptide synthesis challenges. The reaction’s regioselectivity and lack of racemization make it ideal for chiral amino acid derivatives like (R)-Azidophenylacetic acid .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group undergoes 1,3-dipolar cycloaddition with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. This "click" reaction is highly efficient under mild conditions:

Typical Protocol

-

Catalyst: CuSO₄·5H₂O (10 mol%)

-

Reducing Agent: Sodium ascorbate (20 mol%)

-

Solvent: H₂O/tert-BuOH (1:1)

-

Temperature: Room temperature

Example Reaction

| Azide Component | Alkyne Component | Product Yield (%) |

|---|---|---|

| (R)-Azidophenylacetic acid | Propargylamine | 58–60 |

This reaction is pivotal for bioconjugation and pharmaceutical applications due to its high regioselectivity and compatibility with aqueous environments .

Thermal and Photolytic Decomposition

Aryl azides like (R)-Azidophenylacetic acid decompose under heat or UV light to generate reactive nitrene intermediates. These nitrenes can undergo intramolecular cyclization or trap with nucleophiles:

Key Pathways

-

Thermal Decomposition : At 100–120°C, yields cyclic amidines (e.g., 3H-azepines) via nitrene insertion .

-

Photolysis : UV irradiation in aniline produces 2-anilino-3H-azepine derivatives .

Decomposition Products

| Conditions | Major Product | Yield (%) |

|---|---|---|

| Thermolysis (110°C) | 3H-Azepine derivatives | 40–60 |

| UV Light + Aniline | 2-Anilino-3H-azepine | 35–50 |

Ugi-Huisgen Tandem Reactions

(R)-Azidophenylacetic acid participates in Ugi four-component reactions followed by Huisgen cycloadditions to synthesize triazolo[1,5-a]pyrazin-6(7H)-ones:

Reaction Sequence

-

Ugi Reaction : (R)-Azidophenylacetic acid reacts with amines, isonitriles, and aldehydes in methanol (20–30 min, RT) to form linear adducts .

-

Cyclization : Heating in toluene induces intramolecular Huisgen cycloaddition (24 h, reflux), yielding fused triazole-pyrazinones .

Representative Yields

| Ugi Adduct | Cyclization Product | Yield (%) |

|---|---|---|

| 2-Azido-3-arylpropanoic acid derivatives | Triazolo-pyrazinones | 85–95 |

Synthetic Utility and Characterization

(R)-Azidophenylacetic acid is synthesized via diazotization of 4-aminophenylacetic acid with sodium nitrite and sodium azide:

Synthesis Protocol

-

Reagents : NaNO₂ (1.0 equiv), NaN₃ (10.0 equiv), HCl (12 M)

-

Conditions : 0°C → RT, 30 min

1H NMR Data (CDCl₃)

類似化合物との比較

Comparison with Similar Compounds

The following table compares (R)-Azidophenylacetic acid with structurally and functionally related phenylacetic acid derivatives:

Key Research Findings :

Synthesis and Optical Purity: (R)-Azidophenylacetic acid is synthesized via resolution of racemic DL-azidophenylacetic acid using 1-ephedrine in solvents like water-isopropanol mixtures. Optimal conditions (0.37 mole ephedrine/acid ratio) yield 76–89% optical purity . In contrast, DL-Azidophenylacetic acid requires additional resolution steps, with solubility challenges in non-polar solvents (e.g., ligroin) reducing yield (55–68%) .

Stability and Reactivity :

- The azido group in (R)-Azidophenylacetic acid is prone to decomposition under heat or light, necessitating low-temperature storage .

- Mandelic acid and 2-hydroxyphenylacetic acid exhibit greater stability due to their hydroxyl groups, making them suitable for long-term industrial use .

Functional Group Impact: Azido vs. Hydroxyl: The azido group enhances reactivity for click chemistry but limits stability. Hydroxyl derivatives are less reactive but more versatile in pharmaceutical formulations . Amino Derivatives: (R)-2-Amino-2-phenylacetic acid’s amino group facilitates salt formation with β-lactam cores, critical for antibiotic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。